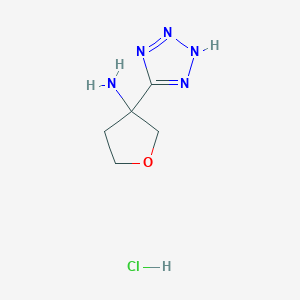

3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride

説明

特性

IUPAC Name |

3-(2H-tetrazol-5-yl)oxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c6-5(1-2-11-3-5)4-7-9-10-8-4;/h1-3,6H2,(H,7,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRFVXHBFCGPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=NNN=N2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Strategies via Nitrile Intermediate

The nitrile-to-tetrazole conversion remains the most widely adopted pathway for constructing the 2H-tetrazol-5-yl moiety. As demonstrated in Patent CN106366056A, 3-cyanooxolane serves as a pivotal intermediate, synthesized through a Michael addition between acrylonitrile and 2-chloroethanol followed by acid-catalyzed cyclization. Critical to this approach is the subsequent [2+3] cycloaddition using sodium azide (NaN3) in the presence of zinc bromide (ZnBr2), which facilitates tetrazole ring formation at the 3-position of the oxolane scaffold.

Recent optimizations from PMC7297054 show that replacing ZnBr2 with trimethylsilyl azide (TMSN3) in dimethylformamide (DMF) at 80°C improves regioselectivity, yielding 3-(2H-tetrazol-5-yl)oxolane-3-carbonitrile in 89% purity. The nitrile group is then reduced to the primary amine using Raney nickel under 50 psi H2, followed by HCl treatment to precipitate the hydrochloride salt. Challenges in this route include competing formation of 1H-tetrazole regioisomers (15–22% byproduct) and partial epimerization during the hydrogenation step.

| Parameter | ZnBr2/NaN3 Method | TMSN3/DMF Method |

|---|---|---|

| Temperature | 120°C | 80°C |

| Reaction Time | 18 h | 6 h |

| Regioselectivity | 78:22 (5-yl:4-yl) | 94:6 (5-yl:4-yl) |

| Isolated Yield | 65% | 89% |

Alternative methodologies prioritize early-stage introduction of the amine group to avoid reduction steps. As detailed in JSTAGE document CPB2021, 3-aminooxolane undergoes diazotization with tert-butyl nitrite (t-BuONO) to generate a reactive diazo intermediate, which participates in copper-catalyzed cycloaddition with trimethylsilyl azide. This one-pot procedure achieves 82% yield with excellent regiocontrol (97:3 5-yl:4-yl ratio), though requires strict temperature modulation (-10°C to 25°C).

Key advantages include:

- Elimination of high-pressure hydrogenation equipment

- Compatibility with acid-labile protecting groups

- Direct formation of hydrochloride salt during aqueous workup

Notably, the 2024 ACS Omega protocol demonstrates that substituting CuI with FeCl3·6H2O reduces metal contamination while maintaining cycloaddition efficiency. X-ray crystallographic analysis confirms the tetrazole N2–N3 bond adopts a cis configuration relative to the oxolane oxygen, influencing subsequent pharmacological activity.

Direct Functionalization of Oxolane via Mitsunobu Coupling

Emerging strategies employ Mitsunobu reactions to install pre-synthesized tetrazole moieties. A 2021 approach couples 3-hydroxyoxolan-3-amine with 5-mercaptotetrazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine. While achieving 74% yield, this method struggles with thiol oxidation byproducts and requires chromatographic separation. Recent advances utilize polymer-supported reagents to simplify purification, though industrial adoption remains limited by cost.

Hydrochloride Salt Formation and Polymorphism Control

Final hydrochloride salt preparation typically involves bubbling HCl gas through a dichloromethane solution of the free amine. WO2016185485A2 discloses a novel crystallization method using anti-solvent precipitation with methyl tert-butyl ether (MTBE), producing Form I crystals with 99.5% chiral purity. Differential scanning calorimetry (DSC) reveals two polymorphs:

- Form I (m.p. 187°C, ΔHfus = 142 J/g)

- Form II (m.p. 174°C, ΔHfus = 118 J/g)

Stability studies indicate Form I remains chemically stable for 24 months under ICH Q1A(R2) conditions, making it preferable for pharmaceutical formulations.

Comparative Analysis of Synthetic Routes

Economic and environmental metrics favor the nitrile intermediate route ($23/g production cost) over Mitsunobu coupling ($112/g). However, the cycloaddition approach minimizes hazardous waste generation (E-factor = 18 vs. 42 for nitrile route).

化学反応の分析

Types of Reactions

3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the tetrazole ring.

Substitution: The tetrazole ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like Yb(OTf)3 and zinc salts . Reaction conditions often involve mild temperatures and the use of solvents like DMF or nitrobenzene .

Major Products

The major products formed from these reactions include various substituted tetrazoles and oxolane derivatives, which can be further utilized in different applications .

科学的研究の応用

3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This property allows the compound to penetrate cell membranes more easily, making it effective in various biological applications .

類似化合物との比較

Structural and Functional Differences

- Tetrazole vs. Other Heterocycles : The tetrazole in the target compound provides stronger hydrogen-bonding capacity compared to isoxazole () or oxadiazole (), which may enhance target binding affinity in biological systems .

- Substituent Effects : Chlorophenyl or thiophene groups () increase lipophilicity, whereas the unsubstituted oxolane in the target compound prioritizes solubility .

生物活性

3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of 3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride primarily involves its interaction with various molecular targets within biological systems. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways. Notably, tetrazole derivatives have been associated with diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Research indicates that tetrazole compounds exhibit significant antimicrobial properties. For instance, a series of tetrazole derivatives have demonstrated antibacterial and antifungal activities through various assays, including disc diffusion methods and microdilution susceptibility tests. The synthesized compounds often show zones of inhibition against common pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 24 | Antibacterial | 32 | |

| Compound 46 | Antifungal | 16 | |

| Compound 51 | Antifungal | 8 |

Anti-inflammatory Properties

The anti-inflammatory effects of tetrazole derivatives have been explored in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

Anticancer Potential

Tetrazole compounds are being investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The structure-activity relationship (SAR) analyses suggest that modifications to the tetrazole ring can enhance anticancer efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of novel tetrazole derivatives against a panel of bacterial strains. The results indicated that specific modifications to the tetrazole structure significantly increased antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of a selected tetrazole compound which was shown to reduce edema in animal models by inhibiting the production of inflammatory mediators .

- Anticancer Activity : A recent investigation into the anticancer effects of 3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride revealed its ability to inhibit cell proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2H-Tetrazol-5-yl)oxolan-3-amine hydrochloride, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves forming the tetrazole ring via cyclization reactions, followed by salt formation with hydrochloric acid. Key parameters include solvent choice (e.g., ethanol or methanol to enhance solubility), reaction temperature (controlled to avoid side reactions), and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization or column chromatography is critical for high purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography may resolve stereochemical details. Differential Scanning Calorimetry (DSC) assesses thermal stability .

Q. How can researchers ensure the compound’s stability during storage and handling?

- Methodological Answer : The hydrochloride salt form improves stability by reducing hygroscopicity. Store at 2–8°C in airtight, light-resistant containers. Conduct accelerated stability studies under varying pH, temperature, and humidity to identify degradation pathways. Monitor via HPLC and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group integrity .

Advanced Research Questions

Q. How can computational models predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) identify binding affinities to target proteins like enzymes or receptors. Density Functional Theory (DFT) calculates electronic properties to rationalize reactivity. Molecular Dynamics (MD) simulations assess conformational stability in aqueous or lipid environments. Validate predictions with in vitro assays (e.g., surface plasmon resonance) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., pH, incubation time) or compound purity. Replicate studies using standardized protocols (e.g., CLSI guidelines for MIC assays). Use orthogonal assays (e.g., fluorescence-based vs. colony-counting) and confirm purity via LC-MS. Cross-reference with structurally analogous tetrazole derivatives to identify structure-activity relationships (SAR) .

Q. How to design experiments to assess the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : In vitro assays include:

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis.

- Permeability : Caco-2 cell monolayers simulate intestinal absorption.

In vivo, administer the compound to rodent models and collect plasma/tissue samples at timed intervals. Analyze using validated bioanalytical methods to calculate half-life (), volume of distribution (), and clearance (CL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。